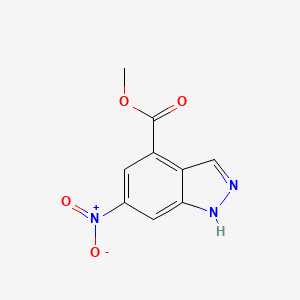

Methyl 6-nitro-1H-indazole-4-carboxylate

描述

属性

IUPAC Name |

methyl 6-nitro-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-9(13)6-2-5(12(14)15)3-8-7(6)4-10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJSKHUYDHPZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NNC2=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646144 | |

| Record name | Methyl 6-nitro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-55-8 | |

| Record name | 1H-Indazole-4-carboxylic acid, 6-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-nitro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions:

- Starting Material : Methyl 3-amino-2-methyl-5-nitrobenzoate

- Reagents : Sodium nitrite, glacial acetic acid, water

- Temperature : Ice cooling (20°C) followed by room temperature

- Duration : 1 hour under ice cooling + 3 days at room temperature

Procedure:

- Dissolve methyl 3-amino-2-methyl-5-nitrobenzoate (3.99 g, 19 mmol) in glacial acetic acid (450 mL).

- Add an aqueous solution of sodium nitrite (1.35 g, 19.6 mmol) under ice cooling.

- Stir the solution under ice cooling for one hour, then continue stirring at room temperature for three days.

- Distill off acetic acid under reduced pressure.

- Add water to the residue and stir under ice cooling for 30 minutes.

- Filter the precipitate to obtain Methyl 6-nitro-1H-indazole-4-carboxylate (yield: 3.99 g).

Analytical Data:

- 1H-NMR Spectrum (500 MHz, DMSO-d6):

- δ 4.02 (s, 3H)

- δ 8.48 (d, J = 1.6 Hz)

- δ 8.62 (d, J = 0.8 Hz)

- δ 8.76 (br, 1H)

Table: Reaction Parameters

| Parameter | Value | |

|---|---|---|

| Starting Material Mass | 3.99 g | |

| Sodium Nitrite Mass | 1.35 g | |

| Temperature | Ice Cooling + Room Temp | |

| Reaction Time | ~72 hours | |

| Yield | ~3.99 g |

Hydrolysis and Esterification Method

Reaction Conditions:

- Starting Material : this compound

- Reagents : Sodium hydroxide, tetrahydrofuran (THF), methanol, hydrochloric acid

- Temperature : Reflux at 70°C

- Duration : ~1 hour hydrolysis + subsequent steps

Procedure:

- Dissolve this compound in a THF/methanol mixture (200 mL).

- Add aqueous sodium hydroxide solution (2N, 35 mL) and reflux at 70°C for one hour.

- Acidify the reaction mixture with aqueous hydrochloric acid (2N).

- Extract the product using ethyl acetate.

- Wash the organic layer with saturated brine solution and dry over anhydrous sodium sulfate.

- Distill off solvent under reduced pressure to yield 6-nitro-1H-indazole-4-carboxylic acid .

Table: Reaction Parameters

| Parameter | Value | |

|---|---|---|

| Solvent Volume | THF/Methanol (200 mL) | |

| Sodium Hydroxide Volume | ~35 mL | |

| Temperature | Reflux at 70°C | |

| Reaction Time | ~60 minutes |

Comparative Analysis of Methods

Both methods provide effective routes to synthesize this compound or its derivatives:

| Method | Yield | Duration | Key Advantage |

|---|---|---|---|

| Sodium Nitrite & Acetic Acid | High (~100%) | ~72 hours | Simplicity in setup |

| Hydrolysis & Esterification | Moderate | ~2 hours | Versatility in derivatives |

Notes and Recommendations

- Ensure proper handling of reagents such as sodium nitrite and hydrochloric acid due to their hazardous nature.

- Optimize reaction times and temperatures based on laboratory conditions to maximize yields.

- Analytical techniques like NMR spectroscopy should be employed to confirm product purity.

科学研究应用

Chemical Structure and Synthesis

Methyl 6-nitro-1H-indazole-4-carboxylate has a molecular formula of and a molecular weight of approximately 196.17 g/mol. The compound features an indazole ring with a nitro and carboxylate group, which are crucial for its reactivity and biological activity.

Synthesis Steps:

- Nitration: The precursor indazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

- Esterification: The resulting nitro compound undergoes esterification with methanol in the presence of an acid catalyst.

Medicinal Chemistry

This compound is utilized as a building block for synthesizing potential pharmaceutical agents. Its derivatives have been investigated for their anticancer properties, with studies indicating significant antiproliferative activity against various cancer cell lines.

Case Study:

- Anticancer Activity: In vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 0.64 μM against specific cancer cell lines, highlighting their potential as effective anticancer agents.

Materials Science

The compound is explored for its potential use in developing novel materials with specific electronic or optical properties. Its unique structural features allow for modifications that can enhance material performance in various applications.

Applications:

- Development of organic semiconductors.

- Creation of sensors with enhanced sensitivity due to the compound's electronic properties.

Biological Studies

This compound serves as a probe in biological studies to investigate the role of indazole derivatives in biochemical pathways. Its ability to interact with specific molecular targets makes it valuable for studying enzyme activities and cellular processes.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent development | IC50 values as low as 0.64 μM |

| Materials Science | Organic semiconductor development | Enhanced electronic properties |

| Biological Studies | Probe for biochemical pathway investigations | Interaction with specific enzymes |

作用机制

The mechanism of action of methyl 6-nitro-1H-indazole-4-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors or receptor antagonists. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to the modulation of cellular pathways.

相似化合物的比较

Structural Analogs: Positional Isomers and Substituent Variations

The following table summarizes key structural analogs, their substituents, and properties:

Key Observations:

- Positional Isomerism : Methyl 4-nitro-1H-indazole-6-carboxylate (CAS: 72922-61-3) shares the same molecular formula as the title compound but differs in nitro (C4 vs. C6) and ester (C6 vs. C4) positions. This structural variation may alter electronic properties, solubility, and biological activity .

- Functional Group Substitutions: Amino vs. Nitro: Replacing the nitro group (electron-withdrawing) with an amino group (electron-donating) in Methyl 6-amino-1H-indazole-4-carboxylate (CAS: 885518-56-9) increases nucleophilicity, making it reactive in coupling reactions . Bromo vs. N-Methylation: Methyl 1-methyl-1H-indazole-6-carboxylate (CAS: 1007219-73-9) exhibits improved metabolic stability due to reduced susceptibility to oxidative metabolism .

生物活性

Methyl 6-nitro-1H-indazole-4-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a carboxylate moiety attached to an indazole ring. Its molecular formula is , with a molecular weight of approximately 196.17 g/mol. The compound is typically encountered as a yellow crystalline solid and exhibits limited solubility in water, which is common for many organic compounds used in medicinal chemistry.

Target Proteins

This compound has been shown to interact with specific kinases, notably checkpoint kinases (chk1 and chk2) and the human serum/glucocorticoid-regulated kinase (h-sgk). These interactions suggest that the compound may modulate cell cycle progression and cell volume regulation, which are critical processes in cellular biology .

Biochemical Pathways

The primary biochemical pathways affected by this compound include:

- Cell Cycle Regulation : By inhibiting chk1 and chk2, the compound may disrupt normal cell cycle checkpoints, leading to altered cell proliferation.

- Cell Volume Regulation : The modulation of h-sgk activity can influence cellular responses to osmotic changes, impacting overall cell health and function.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been found to exhibit significant inhibitory effects on various cancer cell lines. For instance:

- In vitro Studies : The compound demonstrated effective inhibition of proliferation in colon cancer cell lines (e.g., HCT116) with IC50 values in the low micromolar range.

- In vivo Studies : In animal models, it reduced tumor growth rates significantly, showcasing its potential as a therapeutic agent against malignancies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Preliminary results indicate that it possesses moderate antibacterial effects against Gram-positive bacteria, making it a candidate for further development in antimicrobial therapies .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 6-nitro-1H-indazole-4-carboxylate, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves nitration and esterification steps. For example, chlorination reactions using reagents like SOCl₂ (as described for analogous compounds) can optimize carboxylate ester formation . Key variables include temperature control (e.g., 0–5°C during nitration), stoichiometric ratios of nitric acid, and purification via column chromatography. Purity should be confirmed using HPLC or NMR, with adjustments made to solvent polarity (e.g., hexane/ethyl acetate gradients) to improve yield .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Answer : Use SHELXL for refinement, focusing on anisotropic displacement parameters for non-hydrogen atoms. Constraints like DFIX and SADI can standardize bond lengths and angles. For disordered regions, PART and SUMP instructions help partition occupancy . Validate refinement with R-factor convergence (<5%) and the GooF (Goodness-of-Fit) parameter .

Q. What analytical techniques are critical for assessing the purity and stability of this compound under storage conditions?

- Answer : Combine TLC (thin-layer chromatography) for rapid purity checks, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (ESI-MS) for molecular weight validation. Stability studies should monitor degradation via accelerated aging (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers evaluate the pharmacological activity of this compound in vitro?

- Answer : Design enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. For cellular studies, employ models like HEK293 or HeLa cells with dose-response curves (0.1–100 µM). Include positive controls (e.g., staurosporine for kinases) and validate target engagement via Western blotting or SPR (surface plasmon resonance) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of indazole derivatives like this compound?

- Answer : Systematically modify functional groups (e.g., nitro position, ester substituents) and correlate changes with bioactivity data. Computational docking (AutoDock Vina) can predict binding modes to targets like kinases. Pair this with free-energy perturbation (FEP) simulations to quantify substituent effects on binding affinity .

Q. How should researchers address contradictions in crystallographic or pharmacological data across studies?

- Answer : Replicate experiments under identical conditions (e.g., solvent, temperature) to isolate variables. For crystallography, reprocess raw diffraction data with SHELX or WinGX to check for overlooked twinning or space group errors . In pharmacology, validate assay reproducibility using orthogonal methods (e.g., switch from fluorescence to radiometric assays) .

Q. Can experimental phasing techniques be applied to resolve challenging crystal structures of indazole derivatives?

- Answer : Yes. Use SHELXC/D/E pipelines for experimental phasing with SAD/MAD data. For heavy-atom derivatives, incorporate iodide or selenomethionine via co-crystallization. Phase improvement via density modification in SHELXE often resolves poor initial maps, especially for low-resolution (<2.5 Å) datasets .

Methodological Notes

- Crystallography Workflow : Data collection → integration (SAINT) → scaling (SADABS) → phasing (SHELXC/D/E) → refinement (SHELXL) → validation (WinGX/PLATON) .

- Pharmacology Best Practices : Include cytotoxicity assays (MTT) to distinguish target-specific effects from general cell death. Use pharmacokinetic models (e.g., non-compartmental analysis) for in vivo extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。